molecular formula C22H18N2O4 B2732665 (Z)-ethyl 2-methyl-5-oxo-4-((pyridin-3-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 526188-44-3

(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-3-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2732665
CAS No.: 526188-44-3
M. Wt: 374.396
InChI Key: LFHGGOGYEDVNGQ-ATVHPVEESA-N
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Description

This compound is a naphthofuran derivative featuring a fused bicyclic aromatic system (naphtho[1,2-b]furan) substituted with a pyridin-3-ylamino group at the 4-position and an ethyl ester at the 3-position.

Crystallographic characterization of such compounds typically employs tools like SHELX for structure refinement and ORTEP-3 for graphical representation .

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-(pyridin-3-yliminomethyl)benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-3-27-22(26)18-13(2)28-21-16-9-5-4-8-15(16)20(25)17(19(18)21)12-24-14-7-6-10-23-11-14/h4-12,25H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVDMLUSUGWHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-3-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate, identified by its CAS number 494830-86-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H18N2O4C_{22}H_{18}N_{2}O_{4} with a molecular weight of 374.4 g/mol. The compound features a naphtho-furan structure that is known to exhibit various biological activities.

Research indicates that compounds similar to (Z)-ethyl 2-methyl-5-oxo derivatives often exhibit mechanisms involving:

  • Apoptosis Induction : Compounds with similar structural motifs have been shown to induce apoptosis in cancer cells. For instance, derivatives like ethyl 2-anilino-4-oxo derivatives have demonstrated significant cytotoxicity against leukemia cells by activating caspase pathways and altering mitochondrial membrane potentials .
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been linked to the apoptotic effects observed in various studies. The elevation of intracellular calcium levels and ROS production leads to mitochondrial dysfunction and cell death .
  • Regulation of Bcl-2 Family Proteins : The modulation of Bcl-2 and Bax proteins is crucial in determining cell survival or apoptosis. Similar compounds have been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Biological Activity Studies

Several studies have evaluated the biological activity of similar compounds:

Compound Cell Line IC50 (µM) Mechanism
Compound 131HL-6023.5Induces apoptosis via caspase activation and ROS production
Ethyl 2-anilino derivativeHL-6025.0Inhibits proliferation through mitochondrial pathway modulation

These findings suggest that (Z)-ethyl 2-methyl-5-oxo derivatives could serve as potential anti-cancer agents.

Case Studies

  • Anti-Cancer Activity : A study on a related compound demonstrated that treatment with ethyl 2-anilino derivatives resulted in a significant increase in apoptotic cells within the HL-60 leukemia cell line. The percentage of apoptotic cells rose dramatically from 0.2% to 80% when treated with increasing concentrations (0 to 50 µM) .
  • Cytotoxicity Assessment : In vitro assays revealed that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, suggesting a broad spectrum of anti-tumor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems, substituents, and functional groups. Below is a comparative analysis using compounds from recent patent literature (EP 4 374 877 A2) and general crystallographic principles:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents/Functional Groups Potential Applications
(Z)-Ethyl 2-methyl-5-oxo-4-((pyridin-3-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate Naphtho[1,2-b]furan Pyridin-3-ylamino, ethyl ester, 5-oxo Drug discovery, catalysis
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolo[1,2-b]pyridazine Trifluoromethyl, morpholine-ethoxy, carboxamide Kinase inhibition (hypothesized)
(2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-...phenoxy]ethylamino]butanedioic acid Diazaspiro[4.5]decane Trifluoromethyl, pyrimidinyl, dicarboxylic acid Metabolic regulation

Key Observations:

Core Heterocycle Differences :

  • The target compound’s naphtho[1,2-b]furan core provides extended π-conjugation compared to pyrrolo[1,2-b]pyridazine or diazaspiro[4.5]decane systems in analogs. This may enhance stability in photophysical applications but reduce solubility .
  • The 5-oxo group in the target compound contrasts with carboxamide or dicarboxylic acid groups in analogs, suggesting divergent hydrogen-bonding capabilities .

The ethyl ester substituent may confer higher lipophilicity compared to polar carboxamides or morpholine-ethoxy groups, impacting membrane permeability .

Stereochemical Considerations: The (Z)-configuration of the imino group in the target compound could enforce a planar geometry, favoring π-stacking interactions absent in analogs with bulky substituents (e.g., trifluoromethyl groups) .

Research Findings and Data Gaps

  • Hydrogen Bonding: The pyridin-3-ylamino and 5-oxo groups likely form intramolecular hydrogen bonds (N–H···O=C), as observed in similar naphthofuran derivatives . This contrasts with patent compounds, where intermolecular H-bonding dominates due to carboxylic acid/carboxamide groups .
  • Synthetic Challenges : The stereoselective synthesis of the (Z)-isomer may require chiral auxiliaries or catalysts, unlike the racemic mixtures reported for some patent analogs .

Table 2: Hypothetical Physicochemical Properties

Property Target Compound Patent Analogs (e.g., EP 4 374 877 A2)
Molecular Weight ~380 g/mol 450–600 g/mol
LogP (Predicted) 2.8–3.5 1.5–2.5 (polar substituents)
Hydrogen Bond Donors/Acceptors 1/4 2–3/6–8

Notes

Limitations : The absence of direct experimental data for the target compound necessitates reliance on structural analogies.

Crystallography Tools : Future studies should employ SHELXL for refinement and graph set analysis (as in ) to map hydrogen-bonding networks.

Patent Relevance : The trifluoromethyl and pyrimidinyl motifs in patent analogs highlight trends in bioisosteric replacement strategies .

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